molecular formula C17H16N4O4S B2934405 N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 923250-82-2

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2934405
CAS No.: 923250-82-2
M. Wt: 372.4
InChI Key: DPZJVOCIRUAJTO-UHFFFAOYSA-N
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Description

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the tosyl group. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate acyl chloride to form the oxadiazole ring. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The tosyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is unique due to the combination of the pyridine, oxadiazole, and tosyl groups.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-12-4-6-14(7-5-12)26(23,24)10-8-15(22)19-17-21-20-16(25-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJVOCIRUAJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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